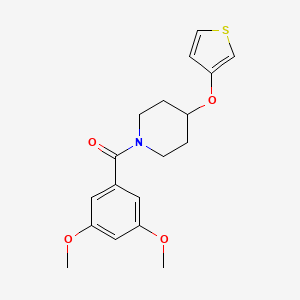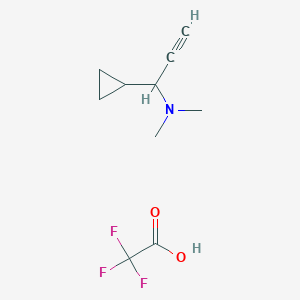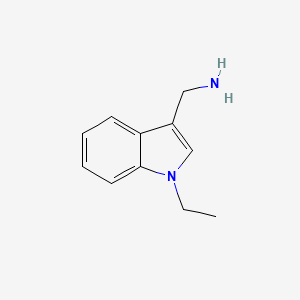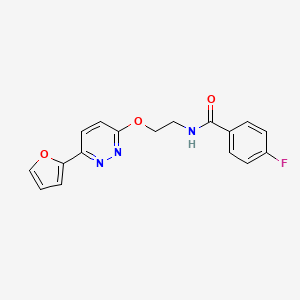
(3,5-Dimethoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric effects. However, TFMPP has also been used in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Anti-Melanogenesis
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the process of melanogenesis, the production of melanin, which affects pigmentation in organisms. Inhibitors like this compound can be used to treat hyperpigmentation disorders by preventing the overproduction of melanin .
Antimicrobial Activity
Thiophene derivatives have shown promise in combating microbial infections. They have been synthesized and evaluated for their antibacterial and antifungal activities . This is particularly important in the face of increasing antibiotic resistance .
Antioxidant Properties
These compounds have also been tested for their ability to act as antioxidants. Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases. The antioxidant activity of thiophene derivatives can be measured and compared to standard drugs .
Anticorrosion Applications
In the field of materials science, thiophene derivatives have been explored for their anticorrosion properties . They can be used to protect metals from corrosion, which is a significant issue in various industries .
Anticancer Potential
Research has indicated that certain thiophene derivatives can exhibit anticancer activities . They have been tested against cancer cell lines, such as human lung cancer cells, to evaluate their effectiveness in inhibiting cancer cell growth .
Chemical Biology Research
Thiophene derivatives are valuable in chemical biology due to their diverse biological activities. They can be used as tools to study biological systems or as potential leads for drug development .
Pharmacological Research
The pharmacological properties of thiophene derivatives make them candidates for drug discovery. They can be designed to target specific biological pathways and have potential therapeutic applications .
Material Science Innovation
Beyond their biological applications, these compounds can contribute to material science innovation. Their unique chemical properties can be harnessed to create new materials with specific functions or improved performance .
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-9-13(10-17(11-16)22-2)18(20)19-6-3-14(4-7-19)23-15-5-8-24-12-15/h5,8-12,14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWJKNKDOLJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)
![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)
![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)
